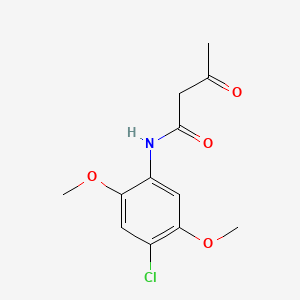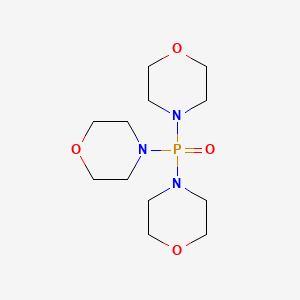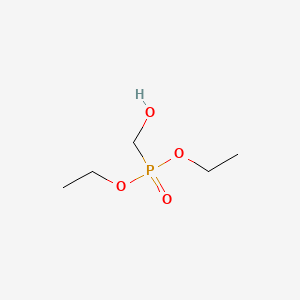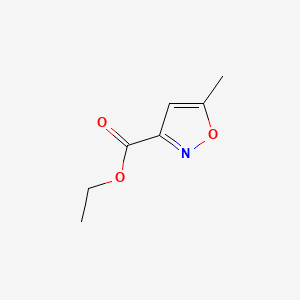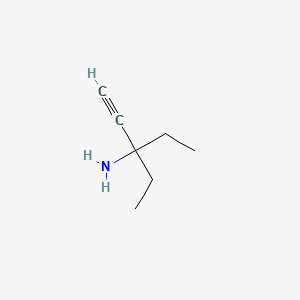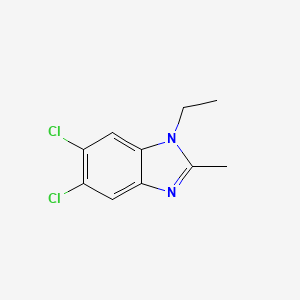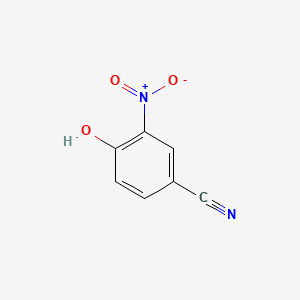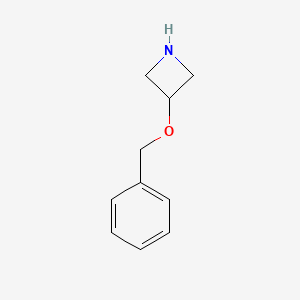
3-(苄氧基)氮杂环丁烷
描述
3-(Benzyloxy)azetidine is a chemical compound that falls within the azetidine class, which is characterized by a four-membered ring structure containing one nitrogen atom. This particular compound features a benzyloxy substituent, which is a benzyl group attached through an ether linkage. Azetidines, including 3-(Benzyloxy)azetidine, are of interest in medicinal chemistry due to their presence in various biologically active molecules and potential use as building blocks in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of compounds related to 3-(Benzyloxy)azetidine has been explored in several studies. For instance, a process for synthesizing 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was reported, which involved ring-opening, cyclization, substitution, reduction, and debenzylation steps starting from benzylamine and epichlorohydrin . Additionally, the synthesis of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was achieved through stereoselective oxidation of the corresponding azetidine precursor . These methods highlight the synthetic versatility of azetidine derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of azetidine derivatives has been established using various spectroscopic techniques. For example, the structure of 1-benzyloxycarbonyl-3-(t-butoxycarbonylamino)azetidine was determined by 1H NMR, 13C NMR, and mass spectrometry . In another study, the structure of trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide was characterized by IR, 1H-NMR, and 13C-NMR in solution, and by X-ray diffraction in the solid state, revealing intramolecular and intermolecular hydrogen bonding patterns .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, which are essential for their application in medicinal chemistry. The azetidine moiety has been incorporated into antibacterial agents, such as the 7-azetidinylquinolones, where the stereochemistry of the azetidine and oxazine rings was found to be critical for increasing in vitro activity and oral efficacy . Furthermore, azetidine-2,3-diones have been used in acyloxyallylation reactions to produce densely functionalized 3-substituted 3-hydroxy-β-lactams, demonstrating the reactivity of azetidine derivatives in the presence of indium in aqueous media .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. The absolute configuration of azetidinylquinolones, for example, was established by X-ray analysis, which is crucial for understanding their antibacterial activity . The presence of substituents such as the benzyloxy group can affect the solubility, stability, and reactivity of the azetidine ring, as seen in the synthesis and characterization of various azetidine-based compounds .
科学研究应用
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
-
Organic Synthesis and Medicinal Chemistry
- Azetidines are used as motifs in drug discovery, polymerization, and chiral templates .
- They are also used in the synthesis of new [2+2] cycloaddition reactions, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
-
Peptidomimetic and Nucleic Acid Chemistry
-
[2+2] Cycloaddition Reactions for Azetidine Synthesis
-
Applications of Metalated Azetidines
-
Practical C(sp3)–H Functionalization
-
Facile Opening with Carbon Nucleophiles
-
Application of Azetidines in Polymer Synthesis
-
Amino Acid Surrogates
-
Synthesis of New [2+2] Cycloaddition Reactions
-
Applications of Metalated Azetidines
-
Practical C(sp3)–H Functionalization
-
Facile Opening with Carbon Nucleophiles
-
Application of Azetidines in Polymer Synthesis
-
Amino Acid Surrogates
未来方向
属性
IUPAC Name |
3-phenylmethoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSSNCNHKAMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311058 | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)azetidine | |
CAS RN |
897086-95-2 | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


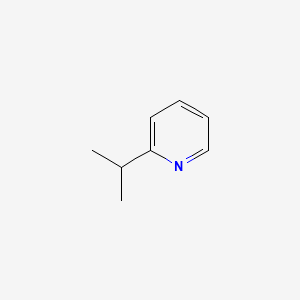

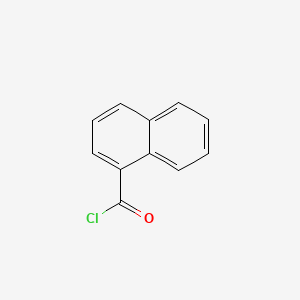

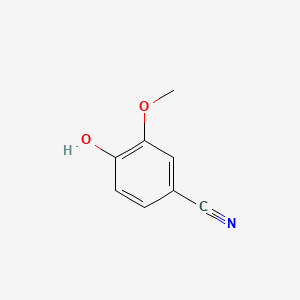
![Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-](/img/structure/B1293926.png)
